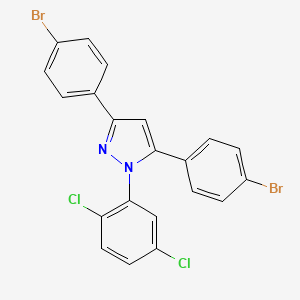
3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of two 3,4-dimethylphenyl groups and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method involves the reaction of 3,4-dimethylphenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring. The reaction can be carried out in solvents such as ethanol or acetic acid, and the temperature is usually maintained between 60-100°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and analgesic agent due to its structural similarity to other bioactive pyrazoles.
Materials Science: The compound can be used in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The exact pathways and targets would depend on the specific application and the structural modifications of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3,5-bis(3,4-dimethylphenyl)-1-(3-methylbenzyl)-1H-pyrazole
- 3,5-bis(trifluoromethyl)phenyl)-1-methyl-1H-pyrazole
- 3,5-bis(dimethylaminomethylene)amino-4-methoxycarbonylpyrazole
Uniqueness
3,5-bis(3,4-dimethylphenyl)-1-methyl-1H-pyrazole is unique due to the presence of two 3,4-dimethylphenyl groups, which impart specific steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other pyrazole derivatives.
Properties
Molecular Formula |
C20H22N2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3,5-bis(3,4-dimethylphenyl)-1-methylpyrazole |
InChI |
InChI=1S/C20H22N2/c1-13-6-8-17(10-15(13)3)19-12-20(22(5)21-19)18-9-7-14(2)16(4)11-18/h6-12H,1-5H3 |
InChI Key |
QXTVOLOGZSBSBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NN2C)C3=CC(=C(C=C3)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-2-{[1-(3,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]imino}-3-(2-methoxyethyl)-1,3-thiazolidin-4-one](/img/structure/B10925021.png)
![N-[(4,5-dichloro-1-methyl-1H-pyrazol-3-yl)methyl]-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10925024.png)
![[4-(furan-2-ylmethyl)piperazin-1-yl][6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl]methanone](/img/structure/B10925039.png)
![3,5-bis(3-methoxyphenyl)-4-methyl-1-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B10925047.png)
![4-[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B10925053.png)
![(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10925055.png)
![6-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)propyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925062.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925078.png)
![1-butyl-6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10925086.png)
![[3-cyclopropyl-6-ethyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-4-yl](piperidin-1-yl)methanone](/img/structure/B10925088.png)
![N-{1-[(3-chlorophenoxy)methyl]-1H-pyrazol-4-yl}ethanesulfonamide](/img/structure/B10925095.png)
![3,6-dimethyl-N-[5-methyl-1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10925103.png)

![3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B10925114.png)
